molecular formula C7H10BNO4S B1350197 4-(Methylsulfonylamino)phenylboronic acid CAS No. 380430-57-9

4-(Methylsulfonylamino)phenylboronic acid

Cat. No. B1350197
M. Wt: 215.04 g/mol
InChI Key: NDVJJEADFLTFCD-UHFFFAOYSA-N
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Description

4-(Methylsulfonylamino)phenylboronic acid is a chemical compound used as a reagent for various reactions . It has been used in sequential Suzuki cross-coupling reactions and copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids . It is also used in the preparation of potent and selective inhibitors of IKK-β, inhibitors for the treatment of osteoporosis, inhibitors of human farnesyl pyrophosphate synthase, and Suzuki-type Pd (0) coupling reactions in the synthesis of 2-arylpurines as Cdk inhibitors .


Molecular Structure Analysis

The molecular formula of 4-(Methylsulfonylamino)phenylboronic acid is C7H10BNO4S . It has an average mass of 215.035 Da and a mono-isotopic mass of 215.042358 Da .


Chemical Reactions Analysis

4-(Methylsulfonylamino)phenylboronic acid is used as a reagent in various chemical reactions. It is particularly used in sequential Suzuki cross-coupling reactions and copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Methylsulfonylamino)phenylboronic acid include a density of 1.4±0.1 g/cm3, boiling point of 421.8±55.0 °C at 760 mmHg, and a molar refractivity of 50.4±0.4 cm3 . It has 5 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

1. Enrichment of cis-diol containing molecules

  • Application Summary: Phenylboronic acid (PBA)-functionalized polymers are used for the enrichment of cis-diol containing molecules. These materials are gaining attention in the fields of separation, sensing, imaging, diagnostic, and drug delivery .
  • Methods of Application: The PBA-functionalized polymers are synthesized in DMSO by a one-pot polymerization approach using N,N’ -methylbisacrylamide (MBAA) as the crosslinker .
  • Results: The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .

2. Gene/Drug Delivery

  • Application Summary: Phenylboronic acid (PBA)-decorated nanoparticles are used for gene/drug delivery by targeting cell surface glycans .
  • Methods of Application: The PBA-decorated nanoparticles connect to cancer cells specifically, enabling them to target and deliver the cargo to cancer cells .
  • Results: According to recent reports, these nanoparticles efficiently transfer genes to the intended location due to their strong affinity for sialic acid (SA), which is typically overexpressed in cancerous cells .

3. Sequential Suzuki Cross-Coupling Reactions

  • Application Summary: 4-(Methanesulfonyl)phenylboronic acid is used as a reagent for sequential Suzuki cross-coupling reactions .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

4. Sensing Applications

  • Application Summary: Boronic acids, including 4-(Methylsulfonylamino)phenylboronic acid, are increasingly utilized in diverse areas of research, including their utility in various sensing applications. The sensing applications can be homogeneous assays or heterogeneous detection .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

5. Electrophoresis of Glycated Molecules

  • Application Summary: Boronic acids are used for electrophoresis of glycated molecules. They are also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

6. Copper-Catalyzed Oxidative Trifluoromethylthiolation of Aryl Boronic Acids

  • Application Summary: 4-(Methanesulfonyl)phenylboronic acid may be used as a reagent for copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

4. Sensing Applications

  • Application Summary: Boronic acids, including 4-(Methylsulfonylamino)phenylboronic acid, are increasingly utilized in diverse areas of research, including their utility in various sensing applications. The sensing applications can be homogeneous assays or heterogeneous detection .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

5. Electrophoresis of Glycated Molecules

  • Application Summary: Boronic acids are used for electrophoresis of glycated molecules. They are also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

6. Copper-Catalyzed Oxidative Trifluoromethylthiolation of Aryl Boronic Acids

  • Application Summary: 4-(Methanesulfonyl)phenylboronic acid may be used as a reagent for copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

4-(Methylsulfonylamino)phenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid ingestion and inhalation, and to use personal protective equipment when handling this chemical .

properties

IUPAC Name

[4-(methanesulfonamido)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO4S/c1-14(12,13)9-7-4-2-6(3-5-7)8(10)11/h2-5,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVJJEADFLTFCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)NS(=O)(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378536
Record name {4-[(Methanesulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfonylamino)phenylboronic acid

CAS RN

380430-57-9
Record name [4-(Methylsulfonamido)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380430-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Methanesulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methanesulfonamidophenyl)boronic acid
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